4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a thiazole core substituted with a pyridin-2-yl group and a 4-chlorobenzenesulfonamido moiety. The sulfonamide group enhances hydrogen-bonding capacity, while the thiazole-pyridine scaffold contributes to π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S2/c22-15-6-10-17(11-7-15)31(28,29)26-16-8-4-14(5-9-16)20(27)25-21-24-19(13-30-21)18-3-1-2-12-23-18/h1-13,26H,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCRSZJLPUAGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final steps involve the sulfonation and amidation reactions to introduce the sulfonamide and benzamide groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities where available:
*Molecular weights calculated using PubChem or ChemDraw tools where experimental data were unavailable.
Key Observations:
Substituent Impact on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-chlorobenzenesulfonamido group in the target compound may enhance binding affinity via hydrogen bonding and electrostatic interactions, similar to sulfonamide-based drugs . Lipophilic Substituents: Methylsulfanyl (in ) and fluorobiphenyl (in ) groups improve membrane permeability and target engagement, critical for in vivo efficacy. Aromatic Systems: Biphenyl and phenoxy substituents (e.g., ) enhance π-π stacking with hydrophobic protein pockets, correlating with higher activity percentages.
Synthetic Routes: The target compound’s synthesis likely involves coupling 4-(pyridin-2-yl)-1,3-thiazol-2-amine with 4-chlorobenzenesulfonamido benzoyl chloride, analogous to methods using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for amide bond formation . Suzuki-Miyaura cross-coupling (as in ) could modify the thiazole ring with aryl groups for diversification.
Structural vs. Functional Trends :
Biological Activity
The compound 4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 372.87 g/mol
The compound features a chlorobenzenesulfonamide moiety linked to a pyridinyl-thiazolyl benzamide framework, which is essential for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated an IC of 2 µM against HCT116 colorectal cancer cells, suggesting potent inhibitory effects on cancer cell proliferation .
The mechanism of action for this class of compounds often involves the inhibition of key signaling pathways associated with cancer cell growth. Specifically, the compound may act as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various types of cancer .
Other Biological Activities
In addition to anticancer effects, compounds with similar structures have shown various biological activities:
Synthesis and Testing
A study synthesized several benzamides substituted with pyridine-linked 1,2,4-oxadiazole and evaluated their biological activities. Notably, one derivative demonstrated 100% larvicidal activity at 10 mg/L, indicating high efficacy in pest control applications .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to the target structure:
| Compound Name | Activity Type | IC Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 2.0 | |
| Compound B | Larvicidal | 10 | |
| Compound C | Fungicidal | 50 |
In Vivo Studies
In vivo studies involving xenograft models have shown that related compounds can significantly reduce tumor growth while exhibiting favorable metabolic stability compared to traditional chemotherapeutics like 5-FU .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
